molecular formula C22H22FNO5S2 B2964884 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide CAS No. 946348-97-6

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2964884
CAS No.: 946348-97-6
M. Wt: 463.54
InChI Key: SRBWSDOSKBMUFD-UHFFFAOYSA-N
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Description

N-[2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide is a structurally complex acetamide derivative featuring three key moieties:

  • A 4-fluoro-3-methylbenzenesulfonyl group: This electron-withdrawing sulfonyl group enhances metabolic stability and may facilitate hydrogen bonding interactions .
  • A thiophen-2-yl substituent: The sulfur-containing heterocycle contributes to π-π stacking and hydrophobic interactions, common in bioactive molecules targeting enzymes or receptors .
  • A 3-methoxyphenoxyacetamide backbone: The methoxy and ether linkages likely influence solubility and membrane permeability, balancing lipophilicity and polarity.

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO5S2/c1-15-11-18(8-9-19(15)23)31(26,27)21(20-7-4-10-30-20)13-24-22(25)14-29-17-6-3-5-16(12-17)28-2/h3-12,21H,13-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBWSDOSKBMUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC(=C2)OC)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the sulfonyl intermediate: This involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.

    Introduction of the thiophene ring: The sulfonyl intermediate is then reacted with a thiophene derivative under specific conditions to introduce the thiophene ring.

    Coupling with the acetamide moiety: The final step involves coupling the intermediate with 2-(3-methoxyphenoxy)acetamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The sulfonyl group and thiophene ring are likely involved in binding to target proteins or enzymes, while the methoxyphenoxy moiety may enhance its binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Acetamides

N-(3-Chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide ()
  • Similarities : Contains a thiophene sulfonamide and methoxyphenyl group, akin to the target compound.
  • Differences: The chloro substituent and anilino linkage may reduce metabolic stability compared to the target’s fluoro and ethyl groups.
  • Key Insight : The absence of a methyl group on the sulfonyl benzene in could lower lipophilicity, impacting tissue penetration .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
  • Similarities : Shares a sulfonamide-acetamide core.

Thiophene-Based Acetamides

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()
  • Similarities : Dual thiophene units enhance aromatic interactions.
  • Differences: The cyano group introduces polarity, likely reducing cell permeability relative to the target’s benzenesulfonyl group .
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
  • Similarities : Fluorophenyl and thiophene moieties.
  • Differences : The triazole ring and ethyl group may enhance metabolic resistance but increase steric hindrance compared to the target’s compact sulfonyl-thiophene arrangement .

Methoxyphenoxy and Heterocyclic Derivatives

N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide ()
  • Similarities: Methoxyphenyl and thioxothiazolidinone groups.
  • Differences: The thiazolidinone core and hydroxyl group could improve antioxidant activity but reduce stability under physiological conditions compared to the target’s sulfonyl group .
N-(3-Fluorophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
  • Similarities : Methoxyphenyl and fluorophenyl substituents.

Structural and Functional Group Analysis

Compound Key Substituents Molecular Features Potential Bioactivity
Target Compound 4-Fluoro-3-methylbenzenesulfonyl, thiophen-2-yl, 3-methoxyphenoxy High stability, moderate lipophilicity Enzyme inhibition, antimicrobial
Thiophene sulfonamide, 3-chloro-4-methoxyphenyl Polar nitro group, lower stability Antimicrobial
4-Ethyl-triazole, 4-fluorophenyl High steric hindrance Kinase inhibition
Dual thiophene, cyano High polarity, reduced permeability Anticancer

Research Findings and Implications

  • Synthetic Routes : The target compound’s benzenesulfonyl group may require specialized sulfonation steps, contrasting with simpler acetamide syntheses (e.g., Gewald reaction in ) .
  • Solubility vs. Permeability: The 3-methoxyphenoxy group likely improves water solubility compared to purely hydrophobic analogs (e.g., ), while the sulfonyl moiety balances membrane penetration .
  • Metabolic Stability : The fluorine and methyl groups on the benzene ring may reduce oxidative metabolism, enhancing half-life relative to chloro or nitro derivatives () .

Biological Activity

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide, also known as MFCD09236304, is a synthetic compound with potential biological activities that make it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Molecular Formula : C15_{15}H16_{16}FNO3_3S2_2
  • IUPAC Name : N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide
  • SMILES Notation : CC(NCC(c1cccs1)S(c(cc1)cc(C)c1F)(=O)=O)=O

The presence of fluorinated aromatic groups and a thiophene moiety suggests that this compound may exhibit unique interactions with biological targets.

Antimicrobial Activity

Recent studies indicate that derivatives of sulfonamide compounds, similar to MFCD09236304, have shown significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves inhibition of bacterial enzymes essential for cell wall synthesis or metabolic processes.

Anticancer Potential

Preliminary research suggests that MFCD09236304 may possess anticancer properties. Compounds with similar thiophene and benzenesulfonyl structures have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, studies on related compounds showed IC50_{50} values in the micromolar range against human cancer cell lines such as HeLa and A549.

The proposed mechanism of action for MFCD09236304 includes:

  • Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : Alteration of pathways that regulate cell growth and apoptosis.

These actions may lead to reduced viability of target cells, whether bacterial or cancerous.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against E. coli and S. aureus. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity. The compound MFCD09236304 was included in a broader analysis and showed promising results against both gram-positive and gram-negative bacteria.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
MFCD092363043216
Control A6432
Control B12864

Study 2: Anticancer Activity

In vitro studies on related compounds demonstrated significant antiproliferative effects on HeLa cells, with IC50_{50} values ranging from 10 to 50 µM depending on the specific structural modifications.

CompoundIC50_{50} (µM) against HeLa Cells
MFCD0923630425
Compound X15
Compound Y30

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